

Standard test methods for evaluating the flame retardancy of THPC-treated textiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(hydroxymethyl)phosphonium chloride*

Cat. No.: B085967

[Get Quote](#)

A Comparative Guide to Standard Test Methods for Evaluating the Flame Retardancy of THPC-Treated Textiles

This guide provides a comprehensive comparison of standard test methods for evaluating the flame retardancy of textiles, with a particular focus on those treated with **tetrakis(hydroxymethyl)phosphonium chloride** (THPC). It is designed for researchers, scientists, and professionals in textile science and material development, offering objective comparisons with alternative flame-retardant treatments, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and accurate assessment.

Introduction to THPC and Flame Retardant Treatments

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a key chemical used in the production of durable flame-retardant finishes for cellulosic textiles like cotton. The most common application process is the Proban® method, where THPC is reacted with ammonia to form an insoluble polymer within the cotton fibers.^[1] This treatment is known for its durability to laundering.^{[1][2]}

Alternatives to THPC-based treatments include other phosphorus-based compounds (such as phosphonamides like Pyrovatex CP®), inorganic salts (like borax/boric acid and diammonium

phosphate), and the use of inherently flame-retardant fibers (e.g., aramid, modacrylic).[3] Each of these alternatives operates through different mechanisms to inhibit or slow down the combustion of the textile.

Standard Flame Retardancy Test Methods

Several standardized tests are used to quantify the flame retardancy of textiles. The most common methods involve vertical, horizontal, and 45-degree flame tests, as well as the determination of the Limiting Oxygen Index (LOI).

Vertical Flame Test (ASTM D6413)

This is a widely used test in the United States to determine the flame resistance of textiles for applications such as protective clothing.[4][5] It measures the afterflame time, afterglow time, and char length of a vertically oriented fabric specimen after exposure to a controlled flame for 12 seconds.[5]

Limited Flame Spread Test (ISO 15025)

This international standard specifies methods to measure the limited flame spread properties of vertically oriented textiles.[6] It includes two procedures: surface ignition and bottom-edge ignition. The test records afterflame time, afterglow time, hole formation, and flaming debris.

Limiting Oxygen Index (LOI) (ASTM D2863 / ISO 4589)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[7] A higher LOI value indicates better flame retardancy.[7] Normal air contains approximately 21% oxygen, so materials with an LOI greater than 21% are considered to have some degree of flame retardancy.[7]

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the flame retardancy of untreated cotton, THPC-treated cotton, and textiles with alternative flame-retardant treatments.

Table 1: Vertical Flame Test (ASTM D6413) Performance of Flame-Retardant Cotton

Treatment	Add-on (%)	Afterflame (s)	Afterglow (s)	Char Length (cm)	Source(s)
Untreated Cotton	N/A	Burns completely	Burns completely	Burns completely	[8][9]
THPC-based (Proban®)	15-25	0	0	2.7 - 7.6	[2]
Phosphonamide (Pyrovatex CP®)	20-30	0	0	< 3.0	[10]
Diammonium Phosphate (DAP)	~10	0	Varies	Varies	
Phytic Acid-based	20.3	0	0	Self-extinguished	
Borax/Boric Acid	Varies	0	>0	Varies	[5]

Note: Results can vary based on the specific fabric construction, weight, and the exact formulation and application process of the flame retardant.

Table 2: Limiting Oxygen Index (LOI) of Various Flame-Retardant Textiles

Fiber / Treatment	LOI (%)	Source(s)
Untreated Cotton	17-19	[9]
THPC-based (Proban®)	28-32	
Phosphonamide (Pyrovatex CP®)	27-30	
Diammonium Phosphate (DAP) on Cotton	24-28	[4]
Phytic Acid-based on Cotton	31.5	
Boric Acid/Borax on Cotton	25-29	[5]
Inherent FR (Aramid)	28-32	
Inherent FR (Modacrylic)	30-34	

Experimental Protocols

ASTM D6413 - Standard Test Method for Flame Resistance of Textiles (Vertical Test)

Objective: To measure the afterflame, afterglow, and char length of a vertically oriented textile specimen.

Apparatus:

- Vertical flame test chamber
- Specimen holder
- Gas burner (methane)
- Timer
- Measuring scale

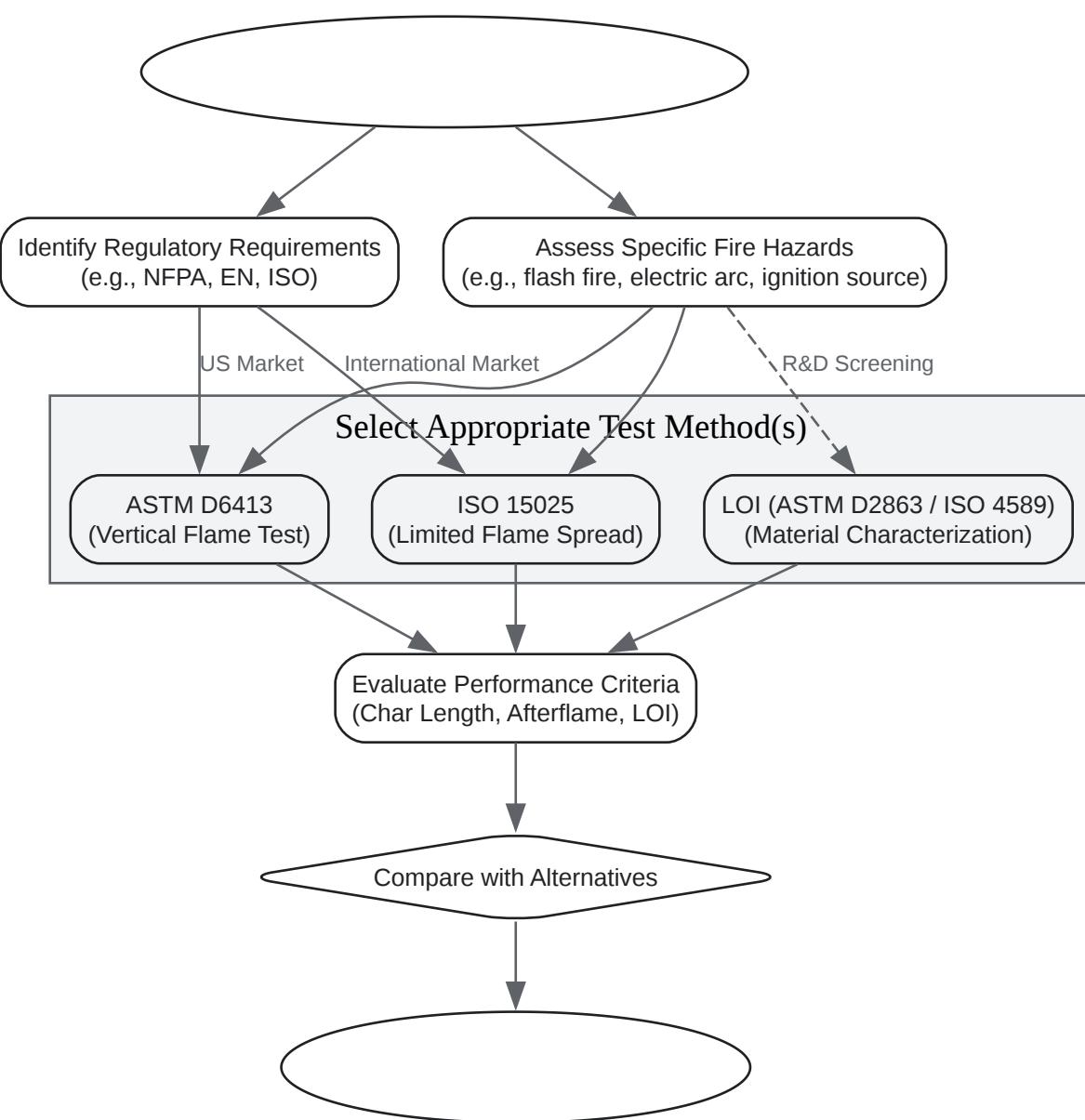
Procedure:

- Specimen Preparation: Cut five specimens in the warp direction and five in the weft direction, each measuring 76 mm x 300 mm.
- Conditioning: Condition the specimens at $21 \pm 1^{\circ}\text{C}$ and $65 \pm 5\%$ relative humidity for at least 24 hours.
- Mounting: Mount a specimen in the holder, ensuring it is taut.
- Test Execution: a. Position the mounted specimen vertically in the test chamber. b. Apply a controlled methane flame to the bottom edge of the specimen for 12 seconds.[5] c. After 12 seconds, withdraw the flame. d. Record the afterflame time (duration of visible flame after the source is removed).[5] e. Record the afterglow time (duration of glowing after the flame ceases).[5]
- Char Length Measurement: a. After the specimen has cooled, remove it from the holder. b. Create a tear in the center of the charred area. c. Attach a specified weight to one side of the tear to propagate it. d. Measure the length of the tear (char length) from the bottom edge of the specimen to the end of the tear.[5]
- Reporting: Report the average afterflame time, afterglow time, and char length for both warp and weft directions. Note any melting or dripping.

ISO 15025 - Protective clothing — Protection against heat and flame — Method of test for limited flame spread

Objective: To determine the limited flame spread properties of vertically oriented textiles.

Apparatus:


- Vertical flame test chamber
- Specimen holder
- Gas burner (propane)
- Timer

Procedure:

- Specimen Preparation: Cut specimens to the specified dimensions (typically 200 mm x 80 mm or 200 mm x 160 mm, depending on the procedure).
- Conditioning: Condition the specimens at $20 \pm 2^\circ\text{C}$ and $65 \pm 5\%$ relative humidity for at least 24 hours.
- Mounting: Mount the specimen in the appropriate holder.
- Test Execution (Procedure A: Surface Ignition): a. Apply the flame to the surface of the specimen for 10 seconds. b. Observe and record:
 - Whether the flame spreads to the edges of the specimen.
 - Afterflame time.
 - Afterglow time.
 - Formation of holes.
 - Flaming or molten debris.
- Test Execution (Procedure B: Bottom Edge Ignition): a. Apply the flame to the bottom edge of the specimen for 10 seconds. b. Observe and record the same parameters as in Procedure A.
- Reporting: Report the observations for each specimen, including afterflame and afterglow times, and any other relevant phenomena.

Logical Workflow for Test Method Selection

The selection of an appropriate test method depends on the intended application of the textile and the regulatory requirements of the target market.

[Click to download full resolution via product page](#)

Workflow for selecting a flame retardancy test method.

Conclusion

The evaluation of flame retardancy in textiles, particularly those treated with THPC, requires a systematic approach using standardized test methods. The vertical flame test (ASTM D6413) and the limited flame spread test (ISO 15025) are crucial for assessing performance in real-world fire scenarios, providing quantitative data on char length, afterflame, and afterglow. The Limiting Oxygen Index (LOI) is a valuable tool for material screening and development.

THPC-based treatments, such as the Proban® process, demonstrate excellent and durable flame retardancy, as evidenced by low char lengths and high LOI values. However, alternative treatments like phosphonamides (Pyrovatex CP®) and advanced bio-based finishes also offer competitive performance. The choice of a flame-retardant treatment should be based on a thorough evaluation of performance data, durability requirements, environmental considerations, and the specific hazards of the intended application. This guide provides the foundational information and methodologies to conduct such a comprehensive assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reactive Flame-Retardant Cotton Fabric Coating: Combustion Behavior, Durability, and Enhanced Retardant Mechanism with Ion Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proban and CP flame retardant treated fabrics - Blog - Xinxiang Weis Textiles & Garments Co.,Ltd [frppe.com]
- 3. daymotorsports.com [daymotorsports.com]
- 4. How to Address Flame-Retardant Technology on Cotton Fabrics by Using Functional Inorganic Sol–Gel Precursors and Nanofillers: Flammability Insights, Research Advances, and Sustainability Challenges | MDPI [mdpi.com]
- 5. granthaalayahpublication.org [granthaalayahpublication.org]
- 6. Cotton-based flame-retardant textiles: A review :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. specialtyfabricsreview.com [specialtyfabricsreview.com]
- To cite this document: BenchChem. [Standard test methods for evaluating the flame retardancy of THPC-treated textiles]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b085967#standard-test-methods-for-evaluating-the-flame-retardancy-of-thpc-treated-textiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com